tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate
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Overview
Description
tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate: is an organic compound that features a tert-butyl ester group, a trifluoromethyl group, and a vinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-(trifluoromethyl)-4-vinylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate is largely dependent on its functional groups:
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially interacting with hydrophobic pockets in biological targets.
Vinyl Group: Can undergo polymerization or addition reactions, contributing to the formation of complex molecular architectures.
Ester Group: Can be hydrolyzed to release the corresponding acid and alcohol, which may interact with various biological pathways
Comparison with Similar Compounds
- tert-Butyl 2-(trifluoromethyl)benzoate
- tert-Butyl 4-vinylbenzoate
- 2-(trifluoromethyl)-4-vinylbenzoic acid
Comparison: tert-Butyl 2-(trifluoromethyl)-4-vinylbenzoate is unique due to the simultaneous presence of the trifluoromethyl, vinyl, and tert-butyl ester groups.
Properties
IUPAC Name |
tert-butyl 4-ethenyl-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-5-9-6-7-10(11(8-9)14(15,16)17)12(18)19-13(2,3)4/h5-8H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYRQKZZNYRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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